molecular formula C17H17N5O3 B4845818 5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4845818
M. Wt: 339.3 g/mol
InChI Key: DHTQYHCMYDOTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

The synthesis of 5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.

    Pyrazole Formation: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzodioxole and pyrazole moieties are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like sodium hydride and alkyl halides.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety is crucial for its binding to the tubulin protein, while the pyrazole and carboxamide groups enhance its overall stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE include:

These compounds share structural similarities, such as the benzodioxole moiety, but differ in their functional groups and overall molecular architecture, which can lead to variations in their biological activities and applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-21(9-12-5-6-22(2)20-12)17(23)14-8-13(18-19-14)11-3-4-15-16(7-11)25-10-24-15/h3-8H,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTQYHCMYDOTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)CN(C)C(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(1,3-BENZODIOXOL-5-YL)-N~3~-METHYL-N~3~-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE

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